4-amino-N~3~-benzyl-N~5~-[3-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-BENZYL-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzyl and Trifluoromethyl Groups: The benzyl and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and trifluoromethylated reagents.
Formation of the Dicarboxamide Moiety: The dicarboxamide functionality can be introduced by reacting the intermediate thiazole derivative with suitable amines and carboxylic acid derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, trifluoromethylated reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Benzylated Compounds: Compounds containing benzyl groups that exhibit similar chemical reactivity.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups that have similar physicochemical properties.
Uniqueness
4-AMINO-N3-BENZYL-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H17F3N4O2S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H17F3N4O2S/c21-20(22,23)14-8-4-7-13(9-14)11-26-19(29)17-15(24)16(27-30-17)18(28)25-10-12-5-2-1-3-6-12/h1-9H,10-11,24H2,(H,25,28)(H,26,29) |
InChI Key |
KMXYQGQAHFVVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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